Tedizolid HCl -

Tedizolid HCl

Catalog Number: EVT-1534040
CAS Number:
Molecular Formula: C17H16ClFN6O3
Molecular Weight: 406.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tedizolid hydrochloride is synthesized from various chemical precursors through a series of controlled reactions. The compound is derived from the oxazolidinone class of antibiotics, which are characterized by their unique five-membered heterocyclic structure containing nitrogen and oxygen atoms.

Classification

Tedizolid is classified as an antibiotic and falls under the category of oxazolidinones. This class is known for its mechanism of action that inhibits bacterial protein synthesis, making it effective against Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Synthesis Analysis

The synthesis of tedizolid involves multiple steps that utilize various chemical reagents and conditions. One method includes the following key steps:

  1. Preparation of Intermediate Compounds: The synthesis begins with the formation of intermediates such as 5-bromo-2-(2H-tetrazol-5-yl)pyridine through reactions involving starting materials like 5-bromo-2-cyanopyridine and sodium azide under controlled temperatures .
  2. Formation of Tedizolid: The intermediates undergo further reactions with methyl iodide in a basic medium (using sodium hydroxide) to yield tedizolid. This step typically requires careful temperature control to ensure high yields and purity .
  3. Purification: The final product is purified using methods such as crystallization from suitable solvents like dimethyl sulfoxide and ethanol, followed by pH adjustments to isolate high-purity tedizolid phosphate .
Molecular Structure Analysis

Tedizolid hydrochloride has a complex molecular structure characterized by its oxazolidinone ring. The molecular formula is C18H20ClF3N4O4C_{18}H_{20}ClF_{3}N_{4}O_{4} with a molecular weight of approximately 408.83 g/mol.

Structure Data

  • IUPAC Name: (5R)-3-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(hydroxymethyl)-2-oxazolidinone
  • Chemical Structure: The structure features a fluorophenyl group and a hydroxymethyl substituent on the oxazolidinone core, which contribute to its biological activity.
Chemical Reactions Analysis

Tedizolid can participate in various chemical reactions typical for oxazolidinones:

  1. Nucleophilic Substitution: The presence of halogen substituents allows for nucleophilic substitution reactions to occur, which are crucial for modifying the molecule to enhance its pharmacological properties.
  2. Hydrolysis: Under certain conditions, tedizolid can undergo hydrolysis, particularly in aqueous environments, leading to the formation of less active metabolites.
  3. Crystallization Reactions: The purification process involves crystallization where solubility principles are applied to separate tedizolid from impurities based on differential solubility.
Mechanism of Action

Tedizolid exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for protein translation. This mechanism effectively halts bacterial growth and replication.

Process Data

  • Target Bacteria: Tedizolid is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotics.
  • Inhibition Concentration: In vitro studies indicate that tedizolid's minimum inhibitory concentration (MIC) values are significantly lower than those for linezolid against several pathogens .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tedizolid hydrochloride typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Tedizolid exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: The stability profile suggests that it maintains integrity within a pH range conducive to pharmaceutical formulations.
Applications

Tedizolid hydrochloride is primarily used in clinical settings for treating acute bacterial skin infections caused by susceptible strains of bacteria. Its application extends beyond skin infections; ongoing research is exploring its potential effectiveness against other types of infections due to its robust antibacterial activity.

Introduction to Tedizolid HCl

Chemical Structure and Pharmacological Classification

Tedizolid hydrochloride (HCl) is the salt form of tedizolid, a next-generation oxazolidinone-class antibacterial agent. Its chemical name is (R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one hydrochloride, with the molecular formula C₁₇H₁₆ClFN₆O₃ and a molecular weight of 406.80 g/mol [3] [5]. Structurally, tedizolid retains the core oxazolidinone ring (Ring A) common to this drug class but features critical modifications: a hydroxymethyl group at the C-5 position (replacing linezolid’s acetamide group) and a 6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl D-ring [7] [8]. These alterations enhance its binding affinity to the 23S ribosomal RNA of the 50S ribosomal subunit, the target site for oxazolidinones [3].

Tedizolid is administered as the phosphate prodrug, tedizolid phosphate (TR-701 FA), which is rapidly converted by endogenous phosphatases to the active moiety tedizolid (TR-700) in plasma [7] [10]. The prodrug design improves water solubility and bioavailability, enabling both intravenous and oral formulations [4]. Pharmacologically, tedizolid inhibits bacterial protein synthesis by preventing the formation of the 70S ribosomal initiation complex, exhibiting bacteriostatic activity against Gram-positive pathogens [3] [8].

  • Structural Advantages Over Linezolid:
  • The hydroxymethyl group reduces steric hindrance, facilitating deeper penetration into the ribosome.
  • The tetrazole-containing D-ring provides additional hydrogen bonding with ribosomal residues (e.g., G2576 in Staphylococcus aureus 23S rRNA), increasing binding stability [7].
  • The fluorine atom at the phenyl ring’s meta position optimizes electron distribution, enhancing ribosomal affinity [8].

Table 1: Structural Comparison of Tedizolid HCl and Linezolid

Structural FeatureTedizolid HClLinezolid
C-5 SubstituentHydroxymethylAcetamide
D-ring6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-ylMorpholine
Fluorine PositionMeta (phenyl ring)Absent
Molecular Weight406.80 g/mol337.35 g/mol
Water Solubility (Prodrug)High (phosphate ester)Moderate

Data derived from [3] [7] [10].

Historical Development and Regulatory Approvals

Tedizolid was developed to address limitations of early oxazolidinones, particularly linezolid’s hematologic toxicity and emerging resistance. Initial synthesis focused on optimizing ribosomal binding while minimizing off-target effects (e.g., monoamine oxidase inhibition) [1] [8]. Preclinical studies demonstrated 4- to 16-fold greater potency than linezolid against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [5] [7].

Key Milestones:

  • Phase III Trials (ESTABLISH Program): The ESTABLISH-1 (NCT02066402) and ESTABLISH-2 (NCT01967225) trials established non-inferiority of tedizolid phosphate (200 mg once daily for 6 days) versus linezolid (600 mg twice daily for 10 days) in acute bacterial skin and skin structure infections (ABSSSI) [7] [8]. Primary endpoints included early clinical response (48–72 hours) and sustained end-of-treatment success.
  • Regulatory Approvals:
  • FDA: Approved tedizolid phosphate (Sivextro®) for ABSSSI in June 2014 [3] [9].
  • EMA: Granted approval in March 2015 [4].
  • Patent and Manufacturing: Patents covering synthesis (e.g., WO2009086126) were filed by Dong-A Pharmaceutical Co. Global API suppliers include LGM Pharma (USA), Metrochem API (India), and Honour Lab (India) [9].

Table 2: Regulatory and Development Timeline

YearEventSignificance
2008Synthesis optimizationPhosphorylation at C-5 enhances bioavailability [7]
2012Phase II ABSSSI trials completion200 mg dose selected for Phase III [7]
2014FDA approval (Sivextro®)First new oxazolidinone since linezolid (2000) [9]
2015EMA approvalExpanded access in European markets [4]
2017Pediatric formulation developmentIV/oral options for ≥1 kg body weight [4]

Comparative Analysis with Other Oxazolidinones

Tedizolid’s distinct chemical profile confers advantages over linezolid and other oxazolidinones in three domains: microbiological potency, resistance evasion, and pharmacokinetics.

Microbiological Potency

Tedizolid exhibits lower minimum inhibitory concentrations (MICs) than linezolid against Gram-positive pathogens. Against S. aureus, tedizolid MIC₉₀ values are 0.25–0.5 μg/mL, 4-fold lower than linezolid (MIC₉₀ = 1–2 μg/mL) [6] [8]. This enhanced activity stems from:

  • Dual Interactions with 23S rRNA: Tedizolid’s tetrazole ring forms hydrogen bonds with U2585 and G2576, while its fluorinated phenyl ring stabilizes hydrophobic contacts with U2506 [7].
  • Activity Against Linezolid-Resistant Strains: Tedizolid retains efficacy against cfr-positive MRSA (MIC ≤1 μg/mL), where linezolid fails (MIC ≥8 μg/mL) [7] [8]. The cfr gene encodes a methyltransferase modifying A2503 in 23S rRNA, but tedizolid’s binding pocket (A-site) remains unaffected [3].

Table 3: In Vitro Activity Against Gram-Positive Pathogens

PathogenTedizolid MIC₉₀ (μg/mL)Linezolid MIC₉₀ (μg/mL)Potency Ratio
S. aureus (MSSA)0.251
S. aureus (MRSA)0.251
E. faecalis (VRE)0.52
cfr-positive MRSA0.5–18–1616×

Data compiled from [2] [6] [7].

Pharmacokinetic and Pharmacodynamic Superiority

  • Monoamine Oxidase (MAO) Inhibition: Tedizolid is a weaker reversible MAO inhibitor than linezolid. In vitro IC₅₀ values for MAO-A inhibition are 8.7 μM (tedizolid) vs. 46.0 μM (linezolid), reducing risks of serotonin syndrome or hypertensive crises [1]. Clinical studies confirm no significant pressor response with pseudoephedrine or tyramine [1].
  • Pharmacodynamic Drivers: The free-drug area under the curve (AUC)/MIC ratio correlates with efficacy. Tedizolid achieves an AUC₀–₂₄ of 25.6 μg·h/mL (oral) and 29.2 μg·h/mL (IV) at steady state, with 85–90% protein binding [3] [4]. Its long half-life (≈12 hours) supports once-daily dosing [3].
  • Tissue Penetration: Tedizolid distributes into epithelial lining fluid (ELF) and alveolar macrophages at 4-fold higher concentrations than plasma, enabling efficacy in pneumonia models [4] [6].

Table 4: Key Pharmacokinetic and MAO Inhibition Comparisons

ParameterTedizolidLinezolidClinical Implication
MAO-A IC₅₀ (μM)8.746.0Lower serotonin syndrome risk [1]
Protein Binding (%)85–9030–40Higher free fraction for linezolid
Half-life (hours)125Once-daily (tedizolid) vs. BID (linezolid)
AUC₀–₂₄ (μg·h/mL)25.6 (oral), 29.2 (IV)80–120 (BID dosing)Similar AUC/MIC targets [2]

Resistance Development

Spontaneous mutation frequencies for tedizolid (10⁻⁹–10⁻¹⁰) are lower than linezolid (10⁻⁷–10⁻⁸) at 4× MIC [8]. Mutations like G2576T in 23S rRNA minimally affect tedizolid (4-fold MIC increase vs. 16-fold for linezolid) due to its optimized binding interactions [7].

Properties

Product Name

Tedizolid HCl

Molecular Formula

C17H16ClFN6O3

Molecular Weight

406.8

Synonyms

(R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.